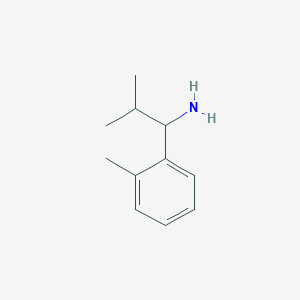

2-Methyl-1-(2-methylphenyl)propan-1-amine

Description

2-Methyl-1-(2-methylphenyl)propan-1-amine (IUPAC name) is a secondary amine featuring a branched aliphatic chain and an ortho-methyl-substituted aromatic ring. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol (as the free base) . The compound is synthesized via reductive alkylation or palladium-catalyzed reactions, as inferred from methods for analogous amines (e.g., N-methylbiphenyl-2-amine in ).

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSORSWDZIRSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Step Synthesis via Substituted Benzyl Chloride and Isobutyronitrile (Patent CN105085278A)

This method synthesizes 2-methyl-1-substituted phenyl-2-propanamine compounds through a four-step process with an overall yield close to 50%, significantly higher than prior art (~15%). It avoids the use of highly toxic sodium cyanide and uses readily available raw materials such as benzyl chloride, benzyl bromide, or benzyl alcohol.

| Step | Reaction Description | Conditions | Key Intermediates |

|---|---|---|---|

| 1 | Reaction of substituted benzyl chloride with isobutyronitrile under organic base catalysis | -78°C to 0°C, solvent medium | 2-methyl-1-substituted phenyl-2-butyronitrile |

| 2 | Base-catalyzed hydrolysis of nitrile to corresponding acid | 80°C to 220°C, solvent | 2-methyl-1-substituted phenyl-2-butyric acid |

| 3 | Esterification to form benzyl carbamate ester | Room temperature, catalyst | 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester |

| 4 | Catalytic reduction/deprotection to yield target amine | Room temperature, catalyst | 2-methyl-1-substituted phenyl-2-propanamine |

- High overall yield (~50%)

- Avoids toxic cyanide reagents

- Simple operation suitable for large-scale production

Catalytic Amination of 2-Amino-2-methyl-1-propanol to 2-Methyl-1,2-propane Diamine (Patent CN103626664B)

Although this patent primarily targets 2-methyl-1,2-propane diamine, it uses 2-amino-2-methyl-1-propanol as a key intermediate, which is structurally related and relevant to the preparation of substituted phenylpropanamines.

Process Summary:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Charge 2-amino-2-methyl-1-propanol and catalyst (Ni or Co based) into high-pressure autoclave | Catalyst loading 2-10% w/w | Catalyst: Raney Ni or Co metal catalyst |

| 2 | Purge with hydrogen and vacuumize | - | Ensures inert atmosphere |

| 3 | Introduce liquefied ammonia and hydrogen, react | 160-220°C, 6-15 hours, 2.0-3.0 MPa H2 pressure | Ammonia to substrate molar ratio 1.5-6 |

| 4 | Filter catalyst and purify product | - | Product purity >99% |

Representative Data from Embodiments:

| Embodiment | Catalyst (g) | NH3 (g) | H2 Pressure (MPa) | Temp (°C) | Time (h) | Conversion Efficiency (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3.3 | 42 | 2.0 | 185 | 8 | 55.2 | 81.0 |

| 2 | 2.9 | 45 | 3.0 | 195 | 8 | 59.5 | 85.6 |

| 3 | 4.8 | 45 | 3.0 | 185 | 12 | 63.5 | 83.8 |

| 4 | 2.9 | 45 | 3.0 | 205 | 12 | 57.5 | 80.8 |

- Clean synthesis with stable, low-toxicity raw materials

- Continuous operation possible, reducing production costs

- High purity products suitable for pharmaceutical intermediates

General Notes on Catalytic Hydrogenation and Amination Techniques

- Catalytic hydrogenation under controlled temperature and pressure is essential for selective amination.

- Use of Raney nickel or cobalt catalysts is common for hydrogenation steps.

- Reaction atmosphere is controlled by purging with inert gas (argon) and hydrogen to avoid oxidation.

- Reaction solvents and bases are selected to optimize yield and minimize side reactions.

| Feature | Four-Step Nitrile Route (Patent CN105085278A) | Catalytic Amination Route (Patent CN103626664B) |

|---|---|---|

| Starting Materials | Substituted benzyl chloride/bromide/alcohol + isobutyronitrile | 2-Amino-2-methyl-1-propanol |

| Number of Steps | 4 | 1 main catalytic step |

| Reaction Conditions | -78°C to 220°C, organic base, catalysts | 160-220°C, high pressure H2, ammonia, Ni/Co catalyst |

| Overall Yield | ~50% | Conversion efficiency up to 63.5% with high selectivity |

| Toxic Reagents | Avoids cyanide | Uses hydrogen and ammonia safely |

| Scalability | Suitable for large-scale | Continuous operation possible |

| Purity | High | >99% after purification |

The preparation of 2-Methyl-1-(2-methylphenyl)propan-1-amine involves advanced synthetic strategies focusing on maximizing yield and purity while minimizing hazardous reagents. The four-step nitrile-based synthesis offers a reliable route with a near 50% yield, improved over previous methods, and avoids toxic cyanide compounds. Alternatively, catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen pressure provides a clean, efficient process with high selectivity and potential for continuous industrial production. Both methods employ well-established catalytic systems and controlled reaction conditions to achieve the target compound with high quality.

- Patent CN105085278A: Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine with improved yield and safety.

- Patent CN103626664B: Catalytic amination of 2-amino-2-methyl-1-propanol to synthesize 2-methyl-1,2-propane diamine with high purity and continuous operation.

- Additional mechanistic and procedural insights based on catalytic hydrogenation literature and reaction optimization protocols.

Scientific Research Applications

2-Methyl-1-(2-methylphenyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

- Amine Position : The target compound’s amine group is at the 1-position of the propane chain. In contrast, 2-Methyl-1-(2-methylphenyl)propan-2-amine (CAS 143745-68-0) has the amine at the 2-position, altering steric and electronic profiles. This isomer shows a molecular weight of 163.26 g/mol but distinct NMR and retention time (GC-MS) characteristics .

- Aromatic Substitution: The ortho-methyl group on the phenyl ring in the target compound contrasts with para-substituted analogs (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-amine, CAS 853724-04-6).

Substituent Effects on Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Substituents |

|---|---|---|---|---|

| 2-Methyl-1-(2-methylphenyl)propan-1-amine | C₁₁H₁₇N | 163.26 | ~10* | Ortho-methylphenyl, 1° amine |

| N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) | C₁₀H₁₅N | 149.23 | 9.99 | Phenyl, N-methyl |

| 1-(2-Methoxyphenyl)-N-methylpropan-2-amine (2-Methoxymethamphetamine) | C₁₁H₁₇NO | 179.26 | ~9.5 | Ortho-methoxy, N-methyl |

| 1-(4-Ethylphenyl)-2-methylpropan-1-amine | C₁₂H₁₉N | 177.29 | ~10 | Para-ethyl, 1° amine |

*Estimated based on amphetamine analogs (pKa ~9.5–10) .

- Electron-Donating vs. Withdrawing Groups :

- Methoxy substituents (e.g., 2-Methoxymethamphetamine) increase polarity, reducing lipophilicity (logP ~1.5–2.0) compared to the target compound’s methyl group (logP ~2.5–3.0) .

- Halogenated analogs (e.g., 2-(2-Fluorophenyl)propan-2-amine, CAS 74702-88-8) exhibit higher metabolic resistance due to fluorine’s electronegativity .

Analytical Characterization

- GC-MS : Retention times differ significantly between isomers. For example, 2-Methoxymethamphetamine elutes at 3.09 min (), while Phenpromethamine’s analogs show longer retention due to lower polarity .

- NMR : The target compound’s ortho-methyl protons resonate at δ 2.78 ppm (CH₃, similar to N-methylbiphenyl-2-amine in ), whereas para-substituted analogs lack upfield aromatic splitting .

Biological Activity

2-Methyl-1-(2-methylphenyl)propan-1-amine, also known as 2-(2-methylphenyl)-2-methylpropan-1-amine , is a compound that belongs to the class of phenethylamines. This compound has garnered attention due to its biological activity, particularly its stimulant effects and interactions with neurotransmitter systems. The following sections will delve into its synthesis, biological activity, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 177.27 g/mol. Its structure features a propan-1-amine backbone with a methyl group and a 2-methylphenyl substituent, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 177.27 g/mol |

| Boiling Point | Not specified |

| Solubility | Organic solvents |

| Appearance | Colorless liquid |

The primary mechanism of action for this compound involves its interaction with various neurotransmitter systems, particularly through the modulation of monoamines such as dopamine, norepinephrine, and serotonin. This compound acts as a releasing agent for these neurotransmitters, enhancing their levels in the synaptic cleft by inhibiting their reuptake via monoamine transporters.

Key Effects:

- Stimulant Properties : The compound exhibits significant stimulant effects, which are primarily attributed to increased dopamine release.

- Potential Antidepressant Effects : By enhancing serotonergic activity, it may have implications for mood regulation and could be explored for antidepressant applications.

Case Studies and Research Findings

Research has demonstrated the biological activity of this compound in various experimental settings:

- Neurotransmitter Release Studies : In vitro studies indicated that this compound significantly increases dopamine levels in neuronal cultures by inhibiting dopamine transporter (DAT) activity. This effect was measured using radiolabeled dopamine uptake assays.

- Behavioral Studies : Animal models treated with this compound exhibited increased locomotor activity, suggesting stimulant-like effects similar to those observed with traditional amphetamines.

- Binding Affinity Studies : Binding assays have shown that this compound interacts with serotonin receptors (5-HT receptors), indicating potential for further research into its psychoactive properties.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| In Vitro Neurotransmitter Release | Increased dopamine release via DAT inhibition |

| Behavioral Analysis | Enhanced locomotor activity in animal models |

| Binding Affinity | Interaction with serotonin receptors |

Applications in Pharmacology

Due to its biological activity, this compound is being investigated for several pharmacological applications:

- Potential Stimulant Medication : Its stimulant properties may offer therapeutic benefits for conditions such as ADHD or narcolepsy.

- Research Tool : As a ligand in biochemical assays, it can be utilized to study receptor interactions and neurotransmitter dynamics.

Q & A

Basic: What are the recommended laboratory-scale synthesis methods for 2-Methyl-1-(2-methylphenyl)propan-1-amine?

Answer:

The compound is typically synthesized via multi-step reactions. Key steps include:

- Step 1: Alkylation of 2-methylbenzyl chloride with a propanamine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the primary amine intermediate .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

- Step 3: Characterization using ¹H/¹³C NMR (to confirm branching and aromatic substitution) and mass spectrometry (e.g., Q Exactive Plus Orbitrap for high-resolution data) .

Critical Considerations:

- Use anhydrous conditions to prevent side reactions with moisture-sensitive intermediates .

- Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 7:3) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

Enantioselective synthesis requires:

- Chiral Catalysts: Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the propanamine center .

- Enzymatic Resolution: Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to separate enantiomers with >95% ee .

- Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) to quantify enantiomeric excess .

Data Contradictions:

- suggests asymmetric synthesis achieves high purity, while notes enzymatic methods may offer better scalability. Researchers should compare yields and practicality for their goals.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify branching (e.g., δ 1.2 ppm for methyl groups) and aromatic substitution patterns (δ 6.8–7.2 ppm for o-methylphenyl) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₁H₁₇N, exact mass 163.1361) using ESI+ mode .

- IR Spectroscopy: Detect amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Reference Data:

Advanced: How to design bioactivity assays targeting bacterial pathogens?

Answer:

Experimental Design:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Cytokine Profiling: Use ELISA to measure IL-6/TNF-α reduction in LPS-stimulated macrophages (see anti-inflammatory activity in ) .

- Controls: Include positive controls (e.g., ampicillin for MIC) and vehicle-only negative controls.

Data Interpretation:

- Compare results to structurally similar oxadiazole derivatives, which show enhanced antibacterial activity due to electron-withdrawing groups .

Basic: What are common impurities encountered during synthesis?

Answer:

- Byproducts: Unreacted 2-methylbenzyl chloride (detected via GC-MS) .

- Oxidation Products: Amine oxides (identified by HRMS as [M+O]+ ions) .

- Resolution: Use scavenger resins (e.g., trisamine resin) to trap excess alkylating agents .

Advanced: What computational methods predict biological target interactions?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to bacterial FabH enzyme (PDB ID: 1M2T) .

- QSAR Modeling: Coramine substituents (e.g., methyl groups) enhance lipophilicity (logP ~2.5), improving membrane permeability .

- MD Simulations: GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .

Validation: Cross-reference with experimental IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.